molecular formula C14H16O2 B11889164 4-(1-Ethoxyethyl)naphthalen-1-ol

4-(1-Ethoxyethyl)naphthalen-1-ol

Cat. No.: B11889164
M. Wt: 216.27 g/mol
InChI Key: LOSOOJYHJLARSD-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethyl)naphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxyethyl)naphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with 1-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form naphthalen-1-ol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthaldehydes or naphthoquinones.

    Reduction: Formation of naphthalen-1-ol derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

4-(1-Ethoxyethyl)naphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxynaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Naphthalen-1-ol: Lacks the ethoxyethyl group, affecting its solubility and reactivity.

    4-Methylnaphthalen-1-ol: Similar structure but with a methyl group instead of an ethoxyethyl group.

Uniqueness

4-(1-Ethoxyethyl)naphthalen-1-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-(1-ethoxyethyl)naphthalen-1-ol

InChI

InChI=1S/C14H16O2/c1-3-16-10(2)11-8-9-14(15)13-7-5-4-6-12(11)13/h4-10,15H,3H2,1-2H3

InChI Key

LOSOOJYHJLARSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

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